LW6
Overview
Description
]dec-1-ylphenoxy)acetyl]amino]benzoate, is a novel small molecule inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α). Hypoxia-inducible factor 1-alpha is a transcription factor that plays a crucial role in cellular response to low oxygen levels, making LW6 a significant compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
LW6 can be synthesized through a multi-step process involving the following key steps:
Formation of the aryloxyacetylamino intermediate: This involves the reaction of 4-adamantan-1-ylphenol with chloroacetic acid to form 2-(4-adamantan-1-ylphenoxy)acetic acid.
Amidation reaction: The intermediate is then reacted with 4-hydroxy-3-nitrobenzoic acid methyl ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product
Industrial Production Methods
For industrial-scale production, this compound can be prepared using a solvent evaporation method to enhance its solubility and bioavailability. This involves dissolving this compound in a suitable solvent like dichloromethane, followed by the addition of hydrophilic carriers such as poloxamer 407 and povidone K30. The mixture is then evaporated to form a solid dispersion, which significantly improves the dissolution rate and bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions
LW6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Hydrolysis: This compound undergoes both amide and ester hydrolysis to form different products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions, with hydrochloric acid or sodium hydroxide being typical reagents
Major Products
Oxidation: Oxidation of this compound can lead to the formation of hydroxylated derivatives.
Hydrolysis: Amide hydrolysis produces 2-(4-(3r,5r,7r)-adamantan-1-yl)phenoxy)acetic acid, while ester hydrolysis yields 4-hydroxy-3-nitrobenzoic acid
Scientific Research Applications
LW6 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to inhibit hypoxia-inducible factor 1-alpha, which is involved in tumor growth and survival under hypoxic conditions
Metabolic Studies: This compound inhibits malate dehydrogenase 2, making it useful in studies related to cellular metabolism and mitochondrial function.
Drug Development: This compound serves as a lead compound for developing new anticancer agents targeting hypoxia-inducible factor 1-alpha
Mechanism of Action
LW6 exerts its effects by inhibiting the accumulation of hypoxia-inducible factor 1-alpha. It promotes the degradation of hypoxia-inducible factor 1-alpha by inducing the expression of von Hippel-Lindau protein, which interacts with prolyl-hydroxylated hypoxia-inducible factor 1-alpha for proteasomal degradation. This mechanism involves the hydroxylation of specific proline residues in the oxygen-dependent degradation domain of hypoxia-inducible factor 1-alpha .
Comparison with Similar Compounds
Similar Compounds
Compound 7: Another malate dehydrogenase 2 inhibitor that also targets hypoxia-inducible factor 1-alpha.
CAY10585: A hypoxia-inducible factor 1-alpha inhibitor with similar properties to LW6.
Uniqueness
This compound is unique due to its dual inhibitory action on both hypoxia-inducible factor 1-alpha and malate dehydrogenase 2. This dual action makes it particularly effective in targeting cancer cells under hypoxic conditions and disrupting their metabolic pathways .
Properties
IUPAC Name |
methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPPNOJYFZSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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